
3-(Chloromethyl)-2-fluoropyridine
描述
3-(Chloromethyl)-2-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chloromethyl group (-CH2Cl) and a fluorine atom attached to the pyridine ring
准备方法
The synthesis of 3-(Chloromethyl)-2-fluoropyridine can be achieved through several methods. One common approach involves the chloromethylation of 2-fluoropyridine using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours to achieve the desired product.
Industrial production methods may involve similar chloromethylation reactions but are optimized for large-scale synthesis. These methods often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product.
化学反应分析
3-(Chloromethyl)-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Electrophilic Substitution: The fluorine atom on the pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include substituted pyridines, aldehydes, carboxylic acids, and alcohols.
科学研究应用
3-(Chloromethyl)-2-fluoropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for constructing more complex molecules.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes or receptors. It is also employed in the synthesis of fluorescent probes for imaging studies.
Medicine: In medicinal chemistry, this compound is used to develop new drugs with potential therapeutic effects. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings. Its unique reactivity allows for the modification of surfaces and the creation of functional materials.
作用机制
The mechanism of action of 3-(Chloromethyl)-2-fluoropyridine involves its ability to undergo nucleophilic substitution reactions, where the chloromethyl group is replaced by various nucleophiles. This reactivity allows the compound to interact with biological targets, such as enzymes or receptors, by forming covalent bonds with nucleophilic residues. The molecular targets and pathways involved depend on the specific derivative of the compound and its intended application.
相似化合物的比较
3-(Chloromethyl)-2-fluoropyridine can be compared with other halogenated pyridines, such as 3-(Chloromethyl)-4-fluoropyridine and 3-(Chloromethyl)-2-chloropyridine. These compounds share similar reactivity due to the presence of halogen atoms and a chloromethyl group. the position and type of halogen atom can influence the compound’s reactivity and selectivity in chemical reactions.
3-(Chloromethyl)-4-fluoropyridine: Similar to this compound but with the fluorine atom at the 4-position. This positional isomer may exhibit different reactivity in electrophilic substitution reactions.
3-(Chloromethyl)-2-chloropyridine: Contains a chlorine atom instead of fluorine at the 2-position. The presence of two chlorine atoms can enhance the compound’s reactivity towards nucleophiles.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile intermediate for various applications.
属性
IUPAC Name |
3-(chloromethyl)-2-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNYUNAAFVNAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[1-(4-Chlorophenyl)-2-methylpropan-2-yl]urea](/img/structure/B3024587.png)

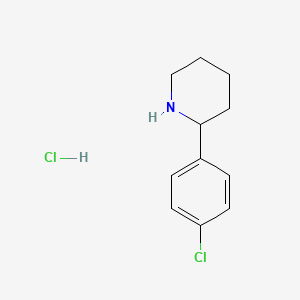

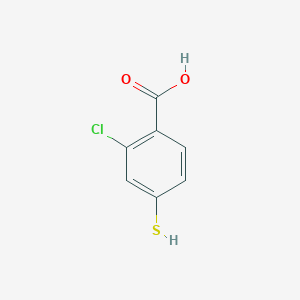
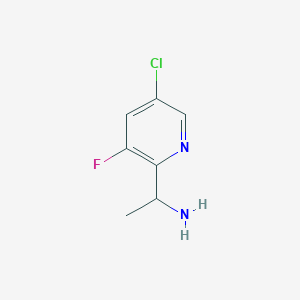
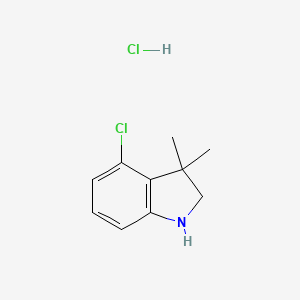
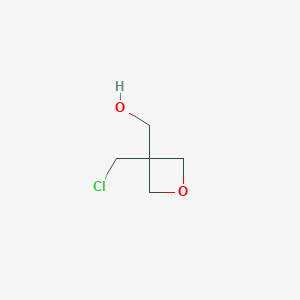
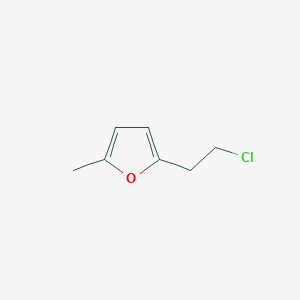
![3-Chloroimidazo[1,2-a]pyridine](/img/structure/B3024605.png)

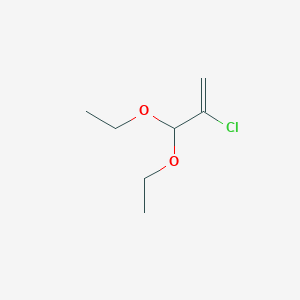
![7-Chloroimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B3024609.png)

